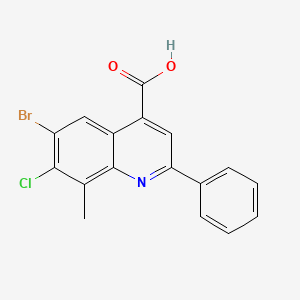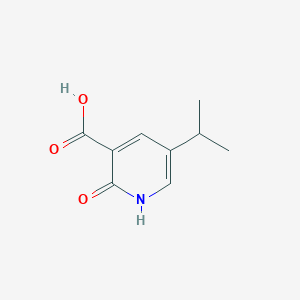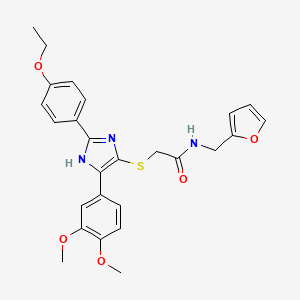![molecular formula C23H22N4O3S2 B2851764 N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide CAS No. 1251604-93-9](/img/no-structure.png)
N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide is a useful research compound. Its molecular formula is C23H22N4O3S2 and its molecular weight is 466.57. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
A study conducted by Sirajuddin et al. (2015) synthesized a related amide-based carboxylic acid and characterized its structure using various techniques. The compound exhibited significant in vitro antimicrobial activity. Moreover, it demonstrated anticancer activity against lung carcinoma and Vero cell lines with comparable activity to the standard drug, vincristine, and minimal effects on normal cell lines. The compound also showed antileishmanial activity and good inhibitory activity against urease, suggesting its potential in treating infections and cancer (Sirajuddin et al., 2015).
Lipoxygenase Inhibitory Activity
Aziz‐ur‐Rehman et al. (2016) synthesized a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives and tested them for lipoxygenase (LOX) inhibitory activity. These compounds were found to have moderately good activities, highlighting their potential in developing treatments targeting inflammation and related disorders (Aziz‐ur‐Rehman et al., 2016).
Interaction with Benzodiazepine Receptors
Barlin et al. (1996) prepared derivatives of imidazo[1,2-b]pyridazines, including those with substitutions similar to the chemical . These compounds were evaluated for their binding to central and peripheral-type benzodiazepine receptors. The study found that certain derivatives bound strongly and selectively to peripheral-type receptors, suggesting potential applications in neurological and psychiatric disorders (Barlin et al., 1996).
Metabolism and Toxicological Studies
Research into the metabolism and toxicological aspects of similar compounds, like chloroacetamide herbicides, provides insights into their safety profiles and mechanisms of action. Coleman et al. (2000) studied the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, contributing to the understanding of their potential risks and benefits (Coleman et al., 2000).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide involves the reaction of 5-chloro-2-methoxyaniline with 2-bromo-1-(4-fluorophenyl)-1,6-dihydropyridine-3,5-dicarbonitrile followed by the reaction of the resulting intermediate with 2-bromo-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid ethyl ester. The final step involves the reaction of the resulting intermediate with butanoyl chloride to yield the target compound.", "Starting Materials": [ "5-chloro-2-methoxyaniline", "2-bromo-1-(4-fluorophenyl)-1,6-dihydropyridine-3,5-dicarbonitrile", "2-bromo-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid ethyl ester", "butanoyl chloride" ], "Reaction": [ "5-chloro-2-methoxyaniline is reacted with 2-bromo-1-(4-fluorophenyl)-1,6-dihydropyridine-3,5-dicarbonitrile in the presence of a base such as potassium carbonate in DMF to yield the intermediate 2-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-1,6-dihydropyridine-3,5-dicarbonitrile.", "The intermediate is then reacted with 2-bromo-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate in DMF to yield the intermediate 2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}-1-(5-chloro-2-methoxyphenyl)-1,6-dihydropyridine-3,5-dicarbonitrile.", "The final step involves the reaction of the intermediate with butanoyl chloride in the presence of a base such as triethylamine in DMF to yield the target compound N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide." ] } | |
Numéro CAS |
1251604-93-9 |
Nom du produit |
N-(5-chloro-2-methoxyphenyl)-2-{[1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]oxy}butanamide |
Formule moléculaire |
C23H22N4O3S2 |
Poids moléculaire |
466.57 |
Nom IUPAC |
2-[2-ethylsulfanyl-6-(4-methylphenyl)-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H22N4O3S2/c1-4-31-22-25-20-19(32-22)21(29)27(16-11-9-14(2)10-12-16)23(30)26(20)13-18(28)24-17-8-6-5-7-15(17)3/h5-12H,4,13H2,1-3H3,(H,24,28) |
Clé InChI |
IYYKUPZHTNZYSZ-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(S1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2851686.png)
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-methoxyanilino)acrylate](/img/structure/B2851688.png)
![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2851689.png)
![2,6-dichloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2851690.png)



![N-cyclopentyl-2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2851699.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2851700.png)
![6,7-Dimethoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2851701.png)
![3-[(2-Methylphenyl)methoxy]aniline](/img/structure/B2851702.png)
![N-(3-chlorophenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2851703.png)